1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design aimed at targeting various biological pathways. The presence of the fluorophenyl and piperidine moieties suggests that it may interact with specific receptors or enzymes, making it a candidate for further pharmacological studies.
This compound can be classified as:
The synthesis of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. Common strategies include:
The molecular structure of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can be represented as follows:
The compound is expected to participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be monitored using techniques such as:
The mechanism of action for 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is hypothesized based on its structural features:
Studies indicate that modifications on the piperazine scaffold can significantly alter binding affinities and selectivity towards specific targets .
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has potential applications in several areas:
The core scaffold of 1-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine features a para-sulfonyl-linked piperazine-piperidine architecture. X-ray studies of closely related compounds (e.g., (2,3-difluorophenyl)(4-tosylpiperazin-1-yl)methanone) confirm that:
Table 1: Key Crystallographic Parameters from Analogous Structures
Parameter | Value | Significance |
---|---|---|
Piperazine conformation | Chair (Δ = 0) | Minimizes ring strain |
S–N bond length | 1.60 ± 0.02 Å | Confirms single-bond character |
S=O bond length | 1.43 ± 0.01 Å | Standard for sulfonyl groups |
Dihedral angle (aryl/SO₂) | 69.4 ± 0.2° | Controls spatial separation of pharmacophores |
C–H⋯O distance | 2.35 ± 0.15 Å | Stabilizes crystal packing |
DFT studies (B3LYP/6-311G++(d,p)) reveal three key electronic properties:
Docking simulations (Glide SP, OPLS4 force field) against dopamine (DAT) and serotonin (SERT) transporters show:
The compound shows conformation-selective binding:
Table 2: Docking Results for Neurological Targets
Target/Conformation | Predicted Ki (nM) | Key Interactions | Affinity Ratio (In/Out) |
---|---|---|---|
DAT (inward-facing) | 85 ± 12 | Asp345 salt bridge, Leu518 hydrophobic | 14.3 |
DAT (outward-facing) | 1215 ± 95 | Tyr156 H-bond, Arg85 clash | Reference |
SERT (inward-facing) | 1020 ± 110 | Glu493 salt bridge, Tyr95 steric hindrance | 1.8 |
Cocaine (DAT outward) | 210 ± 20 | R85 H-bond, F154 π-stacking | 0.3 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1